molecular formula C7H11NO4S B3143988 3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid CAS No. 54132-16-0

3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid

Cat. No.: B3143988
CAS No.: 54132-16-0
M. Wt: 205.23 g/mol
InChI Key: LEKLHVOLHIRKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid is a useful research compound. Its molecular formula is C7H11NO4S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective Agent in Clinical Trials

3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid has been highlighted in neuropharmacology research. Specifically, a compound named YM872 has been studied for its potential neuroprotective effects, particularly in the context of acute stroke treatment in humans. YM872 exhibits potent inhibitory effects on AMPA binding, a factor in neurological damage, and has shown promising results in reducing infarct volume and improving neurological deficits in animal models of cerebral ischemia (Takahashi et al., 2006).

Pharmacological and Biological Effects of Derivatives

Chlorogenic Acid (CGA), a derivative, has been extensively studied due to its wide range of pharmacological and biological effects. CGA exhibits a plethora of therapeutic roles including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertensive activities. It also plays a crucial role in modulating lipid and glucose metabolism, which may be beneficial for treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Antioxidant Activity and Methodologies

Significant research has been dedicated to understanding the antioxidant properties of related compounds and the methodologies used to determine antioxidant activity. Studies have presented critical analysis of various tests used to assess antioxidant activity, shedding light on their detection mechanisms, applicability, and the advantages and disadvantages of these methods. Such research is pivotal for the advancement of antioxidant analysis and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Biologically Active Dietary Polyphenol

CGA, as a biologically active dietary polyphenol, has been recognized for its wide range of therapeutic and protective roles. It's an important compound naturally found in green coffee extracts and tea, known for its significant biological and pharmacological effects, including hepatoprotective, anti-inflammatory, and CNS stimulatory activities. CGA's ability to influence lipid and glucose metabolism makes it a potential natural safeguard food additive and a subject of interest for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).

Properties

IUPAC Name

3-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h2,4,6,8H,1,3,5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKLHVOLHIRKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Reactant of Route 2
Reactant of Route 2
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Reactant of Route 3
Reactant of Route 3
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Reactant of Route 5
Reactant of Route 5
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Reactant of Route 6
Reactant of Route 6
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.